molecular formula C24H32O8 B15123558 Phorbol-13,20-diacetate CAS No. 41621-85-6

Phorbol-13,20-diacetate

Cat. No.: B15123558
CAS No.: 41621-85-6
M. Wt: 448.5 g/mol
InChI Key: VCQRVYCLJARKLE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phorbol-13,20-diacetate typically involves multiple steps, starting from phorbol or its derivatives. One common method includes the acetylation of phorbol at the 13 and 20 positions using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure selective acetylation.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis and the need for specialized equipment and conditions. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale for research purposes .

Mechanism of Action

Phorbol-13,20-diacetate exerts its effects primarily through the activation of protein kinase C (PKC). This activation occurs via binding to the regulatory domain of PKC, leading to its translocation to the cell membrane and subsequent phosphorylation of target proteins . The activation of PKC triggers various downstream signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Phorbol-13,20-diacetate is unique among phorbol esters due to its specific acetylation pattern. Similar compounds include:

    Phorbol-12,13-diacetate: Another phorbol ester with acetyl groups at different positions, known for its potent biological activity.

    12-O-tetradecanoylphorbol-13-acetate (TPA): A well-known phorbol ester used extensively in research for its ability to activate PKC.

    Phorbol-12,13-didecanoate: A phorbol ester with decanoate groups, also used in studies involving PKC activation.

This compound stands out due to its unique acetylation at the 13 and 20 positions, which may confer distinct biological properties and applications.

Properties

CAS No.

41621-85-6

Molecular Formula

C24H32O8

Molecular Weight

448.5 g/mol

IUPAC Name

(13-acetyloxy-1,6,14-trihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl)methyl acetate

InChI

InChI=1S/C24H32O8/c1-11-7-17-22(29,19(11)27)9-15(10-31-13(3)25)8-16-18-21(5,6)24(18,32-14(4)26)20(28)12(2)23(16,17)30/h7-8,12,16-18,20,28-30H,9-10H2,1-6H3

InChI Key

VCQRVYCLJARKLE-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)O

Origin of Product

United States

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